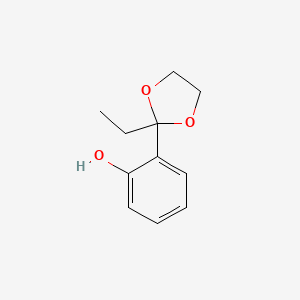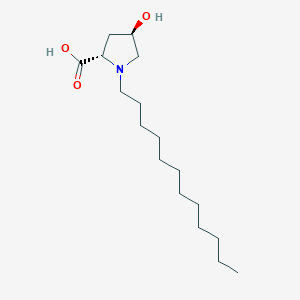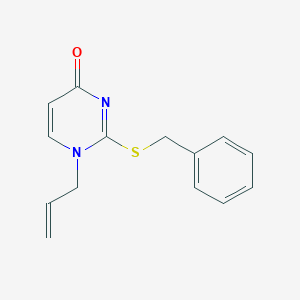
2-(Benzylsulfanyl)-1-(prop-2-en-1-yl)pyrimidin-4(1h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzylsulfanyl)-1-(prop-2-en-1-yl)pyrimidin-4(1h)-one is a synthetic organic compound that belongs to the class of pyrimidinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a benzylsulfanyl group and a prop-2-en-1-yl group in the molecule suggests that it may have unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfanyl)-1-(prop-2-en-1-yl)pyrimidin-4(1h)-one can be achieved through various synthetic routes. One common method involves the reaction of a pyrimidinone derivative with benzylthiol and an allylating agent under suitable conditions. The reaction may require the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylsulfanyl)-1-(prop-2-en-1-yl)pyrimidin-4(1h)-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidinone ring can be reduced to form dihydropyrimidinones.
Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group may yield benzylsulfoxide or benzylsulfone derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving sulfur-containing compounds.
Medicine: Potential therapeutic applications due to its unique chemical structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(Benzylsulfanyl)-1-(prop-2-en-1-yl)pyrimidin-4(1h)-one may involve interactions with specific molecular targets such as enzymes or receptors. The presence of the benzylsulfanyl group may allow the compound to interact with thiol-containing proteins, while the pyrimidinone ring may interact with nucleic acids or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
2-(Methylsulfanyl)-1-(prop-2-en-1-yl)pyrimidin-4(1h)-one: Similar structure but with a methylsulfanyl group instead of a benzylsulfanyl group.
2-(Benzylsulfanyl)-1-(ethyl)pyrimidin-4(1h)-one: Similar structure but with an ethyl group instead of a prop-2-en-1-yl group.
Uniqueness
2-(Benzylsulfanyl)-1-(prop-2-en-1-yl)pyrimidin-4(1h)-one is unique due to the combination of the benzylsulfanyl and prop-2-en-1-yl groups, which may confer distinct chemical properties and biological activities compared to similar compounds.
Properties
CAS No. |
92245-34-6 |
|---|---|
Molecular Formula |
C14H14N2OS |
Molecular Weight |
258.34 g/mol |
IUPAC Name |
2-benzylsulfanyl-1-prop-2-enylpyrimidin-4-one |
InChI |
InChI=1S/C14H14N2OS/c1-2-9-16-10-8-13(17)15-14(16)18-11-12-6-4-3-5-7-12/h2-8,10H,1,9,11H2 |
InChI Key |
AFTBQVRHYXCNHE-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C=CC(=O)N=C1SCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 8-[5-(1-hydroxyhexyl)oxolan-2-YL]octanoate](/img/structure/B14369875.png)
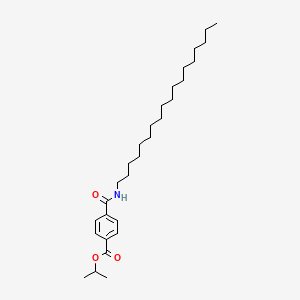
![2-[(E)-{(Furan-2-yl)[2-(4-nitrophenyl)hydrazinylidene]methyl}diazenyl]benzoic acid](/img/structure/B14369891.png)
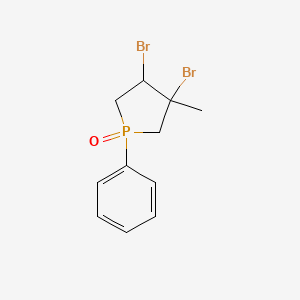


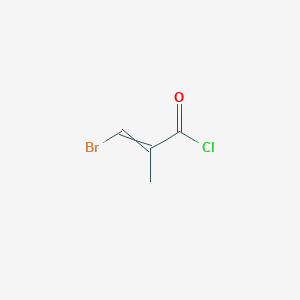
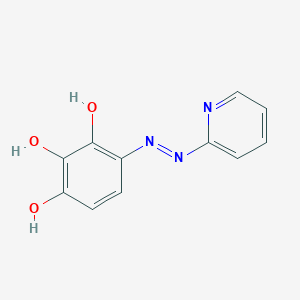
![1-[(Z)-3-bromoprop-1-enyl]-3-nitrobenzene](/img/structure/B14369913.png)
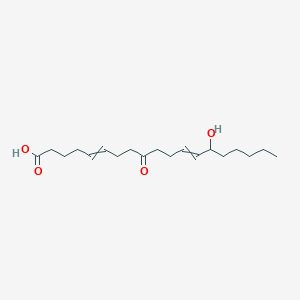
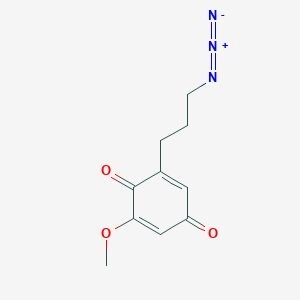
![N-(2-Acetylphenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14369927.png)
